N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine
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Overview
Description
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine is a complex organic compound featuring a benzofuran moiety, a piperidine ring, and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones, followed by reduction.
Coupling Reactions: The benzofuran and piperidine intermediates are coupled using alkylation or acylation reactions.
Pyrimidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Receptor Binding: Binds to certain receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential candidate for developing new pharmaceuticals targeting neurological and cardiovascular diseases.
Diagnostics: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Agrochemicals: Incorporated into formulations for pest control and plant growth regulation.
Cosmetics: Used in formulations for skincare products due to its potential antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. The benzofuran moiety interacts with hydrophobic pockets, while the piperidine and pyrimidine groups form hydrogen bonds and electrostatic interactions with amino acid residues. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-N-methylpyrimidin-4-amine: shares similarities with other benzofuran derivatives and piperidine-containing compounds.
Benzofuran Derivatives: Compounds like psoralen and angelicin, known for their biological activities.
Piperidine Compounds: Drugs such as piperidine-based antipsychotics and analgesics.
Uniqueness
Structural Complexity: The combination of benzofuran, piperidine, and pyrimidine groups in a single molecule is unique, providing diverse interaction sites.
Biological Activity: Exhibits a broad range of biological activities due to its ability to interact with multiple molecular targets.
This compound’s unique structure and versatile reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-23(20-4-9-21-15-22-20)18-6-11-24(12-7-18)10-5-16-2-3-19-17(14-16)8-13-25-19/h2-4,9,14-15,18H,5-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQVHEPFAYTDES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CCC2=CC3=C(C=C2)OCC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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